molecular formula C18H21Cl2N7O B387125 2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE

2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE

Cat. No.: B387125
M. Wt: 422.3g/mol
InChI Key: LGWKEDSPVDZLDS-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound that combines several functional groups, including dichlorobenzaldehyde, morpholine, pyrrolidine, triazine, and hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps:

    Formation of 2,4-Dichlorobenzaldehyde: This can be synthesized by the chlorination of benzaldehyde using chlorine gas in the presence of a catalyst.

    Synthesis of Triazine Derivative: The triazine ring is formed by reacting cyanuric chloride with morpholine and pyrrolidine under controlled conditions.

    Hydrazone Formation: The final step involves the condensation of 2,4-Dichlorobenzaldehyde with the triazine derivative in the presence of hydrazine hydrate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing automated systems to control reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding amine.

    Substitution: The dichlorobenzaldehyde moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: The major product is 2,4-dichlorobenzoic acid.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: It may interfere with cellular pathways such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzaldehyde: Shares the dichlorobenzaldehyde moiety but lacks the triazine and hydrazone functionalities.

    4-Morpholin-4-yl-1,3,5-triazine: Contains the triazine and morpholine groups but lacks the dichlorobenzaldehyde and hydrazone functionalities.

Properties

Molecular Formula

C18H21Cl2N7O

Molecular Weight

422.3g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C18H21Cl2N7O/c19-14-4-3-13(15(20)11-14)12-21-25-16-22-17(26-5-1-2-6-26)24-18(23-16)27-7-9-28-10-8-27/h3-4,11-12H,1-2,5-10H2,(H,22,23,24,25)/b21-12+

InChI Key

LGWKEDSPVDZLDS-CIAFOILYSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=C(C=C(C=C3)Cl)Cl)N4CCOCC4

SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=C(C=C(C=C3)Cl)Cl)N4CCOCC4

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=C(C=C(C=C3)Cl)Cl)N4CCOCC4

Origin of Product

United States

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